molecular formula C18H11ClF2N2OS B2673520 2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide CAS No. 400078-98-0

2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide

Cat. No.: B2673520
CAS No.: 400078-98-0
M. Wt: 376.81
InChI Key: DGPJIXJUIHTFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide is a nicotinamide derivative featuring a sulfanyl (-S-) linker at the 2-position of the pyridine ring, connected to a 4-chlorophenyl group. The nicotinamide nitrogen is substituted with a 2,4-difluorophenyl moiety. This structural framework combines electron-withdrawing groups (Cl, F) and a sulfur-based linker, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF2N2OS/c19-11-3-6-13(7-4-11)25-18-14(2-1-9-22-18)17(24)23-16-8-5-12(20)10-15(16)21/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPJIXJUIHTFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the availability of high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings Reference
Target Compound : 2-[(4-Chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide - 2-(4-Cl-C6H4-S) pyridine
- N-(2,4-F2-C6H3)
~377.8 (calculated) Combines Cl (lipophilic) and F (electron-withdrawing) groups; sulfanyl linker enhances stability. -
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide) - 2-(3-CF3-C6H3-O) pyridine
- N-(2,4-F2-C6H3)
394.3 Phenoxy linker increases rigidity; CF3 group enhances hydrophobicity. Used as a herbicide.
6-(4-(1H-1,2,4-Triazol-1-yl)benzylthio)-N-(4-fluorophenyl)nicotinamide (36) - 4-Triazole-benzylthio pyridine
- N-(4-F-C6H4)
406.1 Triazole substituent may improve metabolic stability; moderate purity (85.3% via HPLC).
6-(2-Fluoro-3-methylbenzylthio)-N-(4-fluorophenyl)nicotinamide (42) - 2-F-3-Me-benzylthio pyridine
- N-(4-F-C6H4)
371.1 Steric hindrance from methyl group may reduce binding affinity; lower purity (83.5%).
6-(3,4-Dichlorobenzylthio)-N-(4-fluorophenyl)nicotinamide (43) - 3,4-Cl2-benzylthio pyridine
- N-(4-F-C6H4)
401.0 Dichloro substitution increases lipophilicity (logP); potential for enhanced membrane permeability.
N-(4-Chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide - Thienopyrimidine-sulfanyl
- N-(4-Cl-C6H4)
453.9 Bulky thienopyrimidine group may limit solubility; potential kinase inhibition due to heterocyclic core.

Structural and Functional Insights

Sulfanyl vs. Phenoxy Linkers: The target compound’s sulfanyl linker (-S-) provides greater conformational flexibility compared to the rigid phenoxy group in Diflufenican . This flexibility may enhance binding to dynamic protein pockets. Sulfanyl-linked compounds (e.g., 36, 42, 43) exhibit moderate to high purity (83.5–85.3%) in HPLC analyses, suggesting stability under synthetic conditions .

Chlorine substituents (e.g., 4-Cl in the target compound and compound 43) enhance lipophilicity, which correlates with improved membrane penetration but may reduce aqueous solubility .

Heterocyclic Modifications: Compounds with heterocyclic substituents (e.g., triazole in 36, thienopyrimidine in ) demonstrate variable biological activity. The triazole group in 36 may engage in hydrogen bonding, while the thienopyrimidine core in could interact with aromatic residues in enzymes.

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H12ClF2N3OS
  • Molecular Weight : 351.79 g/mol

The compound features a chlorinated phenyl group and a difluorophenyl moiety attached to a nicotinamide scaffold. The presence of the sulfanyl group may contribute to its biological activity by influencing interactions with biological targets.

Research indicates that compounds with similar structural motifs often exhibit activity through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in metabolic pathways or pathogen replication.
  • Receptor Modulation : This compound may interact with various receptors, potentially modulating signaling pathways related to inflammation or cell proliferation.

Antiviral Activity

Preliminary studies suggest that analogs of nicotinamide derivatives can exhibit antiviral properties. For instance, compounds structurally related to this compound have been shown to inhibit human adenovirus (HAdV) infections. These studies reported:

  • Selectivity Index (SI) : Compounds demonstrated SI values greater than 100, indicating high selectivity against viral targets compared to host cells .
  • IC50 Values : Some derivatives showed IC50 values as low as 0.27 μM against HAdV, showcasing potent antiviral efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies on similar compounds have demonstrated:

  • Cytotoxicity : Compounds in this class exhibited varying degrees of cytotoxicity against cancer cell lines, with some achieving CC50 values significantly higher than their IC50 values against viral targets, suggesting selective toxicity towards cancer cells .
  • Mechanistic Insights : Research indicated that these compounds might induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antiviral activity against HAdV with low cytotoxicity (IC50 = 0.27 μM) and high selectivity index (SI > 100) .
Study BInvestigated the anticancer properties of related compounds; showed significant cytotoxic effects in vitro on various cancer cell lines .
Study CExplored receptor interactions; suggested potential modulation of CCR2 and CCR9 pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.